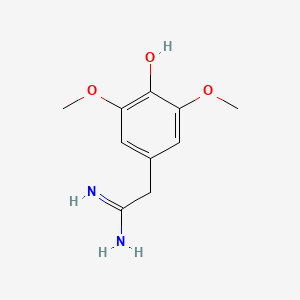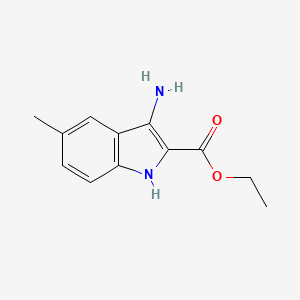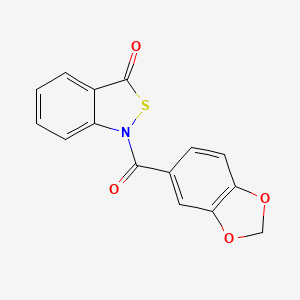![molecular formula C25H24N4OS B2724388 N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide CAS No. 422531-95-1](/img/structure/B2724388.png)
N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug discovery
Mecanismo De Acción
Target of Action
The primary target of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide, also known as GNF-Pf-768, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) .
Mode of Action
N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide interacts with its target, pfmfr3, and induces resistance in parasites from different genetic backgrounds when exposed to sublethal concentrations of the compound .
Biochemical Pathways
The compound affects the mitochondrial transport pathways in Plasmodium falciparum parasites. It is suggested that pfmfr3 plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Result of Action
The molecular and cellular effects of N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide’s action include decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action .
Action Environment
falciparum parasites in the low nanomolar to low micromolar range .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving 2-aminobenzylamine and an aldehyde under oxidative conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced via a nucleophilic substitution reaction using benzylamine.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.
N-methylation: The final step involves the N-methylation of the acetamide group using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Benzylamine, thiol reagents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide has several scientific research applications, including:
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound has a similar benzylamino group but differs in its core structure and functional groups.
N-benzyl-2-phenylethylamine derivatives: These compounds share the benzyl group but have different substituents and functional groups.
Uniqueness
N-benzyl-2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-methylacetamide is unique due to its specific quinazoline core structure combined with the benzylamino and sulfanyl groups. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-benzyl-2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c1-29(17-20-12-6-3-7-13-20)23(30)18-31-25-27-22-15-9-8-14-21(22)24(28-25)26-16-19-10-4-2-5-11-19/h2-15H,16-18H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECRVJDNGKKFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2724311.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)
![1-methyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2724308.png)
![N-(4-methoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2724310.png)


![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide](/img/structure/B2724325.png)
![4-{[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2724328.png)

![1-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2724313.png)
methanone](/img/structure/B2724314.png)


![7H-Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B2724321.png)
